![molecular formula C11H10BrClN2O B5751895 1-[2-(2-bromo-4-chlorophenoxy)ethyl]-1H-imidazole](/img/structure/B5751895.png)
1-[2-(2-bromo-4-chlorophenoxy)ethyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-bromo-4-chlorophenoxy)ethyl]-1H-imidazole, also known as BRP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BRP is a derivative of imidazole that contains a substituted phenoxyethyl group. This molecule has been found to possess potent antifungal, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 1-[2-(2-bromo-4-chlorophenoxy)ethyl]-1H-imidazole is not fully understood, but it is believed to involve inhibition of key enzymes and proteins involved in the growth and replication of fungal, viral, and bacterial cells. 1-[2-(2-bromo-4-chlorophenoxy)ethyl]-1H-imidazole has been found to inhibit the activity of chitin synthase, an enzyme essential for fungal cell wall synthesis. It has also been shown to interfere with viral DNA replication and bacterial cell division.
Biochemical and Physiological Effects
1-[2-(2-bromo-4-chlorophenoxy)ethyl]-1H-imidazole has been found to have minimal toxicity in vitro and in vivo, making it a safe and viable candidate for drug development. It has been shown to have low cytotoxicity against mammalian cells and exhibits minimal adverse effects on liver and kidney function. 1-[2-(2-bromo-4-chlorophenoxy)ethyl]-1H-imidazole has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(2-bromo-4-chlorophenoxy)ethyl]-1H-imidazole's potent antifungal, antiviral, and antibacterial properties make it a valuable tool for laboratory experiments. Its low toxicity and minimal adverse effects make it a safe and viable candidate for drug development. However, its synthesis can be challenging, and the molecule's properties may vary depending on the reaction conditions used. This can make it difficult to compare results across different studies.
Orientations Futures
There are several future directions for research on 1-[2-(2-bromo-4-chlorophenoxy)ethyl]-1H-imidazole. One area of interest is the development of new drugs based on 1-[2-(2-bromo-4-chlorophenoxy)ethyl]-1H-imidazole's structure and properties. Researchers are exploring ways to modify the molecule to improve its efficacy and selectivity against specific pathogens. Another area of interest is the investigation of 1-[2-(2-bromo-4-chlorophenoxy)ethyl]-1H-imidazole's anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, researchers are exploring the use of 1-[2-(2-bromo-4-chlorophenoxy)ethyl]-1H-imidazole as a tool for studying the mechanisms of fungal, viral, and bacterial infections.
Méthodes De Synthèse
The synthesis of 1-[2-(2-bromo-4-chlorophenoxy)ethyl]-1H-imidazole involves the reaction of 2-bromo-4-chlorophenol with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with imidazole to yield the final product. The synthesis of 1-[2-(2-bromo-4-chlorophenoxy)ethyl]-1H-imidazole has been optimized to improve yields and purity, and various modifications have been made to the reaction conditions to tailor the molecule's properties for specific applications.
Applications De Recherche Scientifique
1-[2-(2-bromo-4-chlorophenoxy)ethyl]-1H-imidazole has been extensively studied for its potential therapeutic applications. Its antifungal properties have been demonstrated against various fungal species, including Candida albicans and Aspergillus fumigatus. 1-[2-(2-bromo-4-chlorophenoxy)ethyl]-1H-imidazole has also been found to possess antiviral activity against herpes simplex virus type 1 and 2, and antibacterial activity against Staphylococcus aureus and Escherichia coli. These properties make 1-[2-(2-bromo-4-chlorophenoxy)ethyl]-1H-imidazole a promising candidate for the development of new drugs to combat these infections.
Propriétés
IUPAC Name |
1-[2-(2-bromo-4-chlorophenoxy)ethyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClN2O/c12-10-7-9(13)1-2-11(10)16-6-5-15-4-3-14-8-15/h1-4,7-8H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVUOUZEFCKESJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

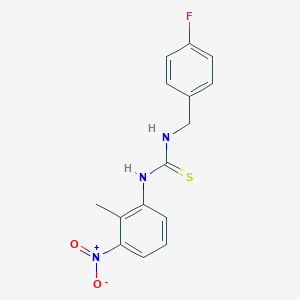
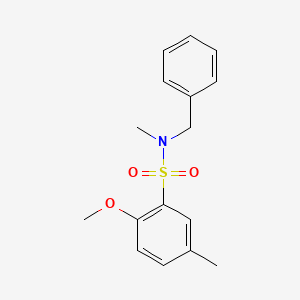
![5-(4-chlorophenyl)-4-[3-(4-morpholinyl)propyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5751839.png)
![1-[2-(4-biphenylyl)-2-oxoethyl]-2,5-pyrrolidinedione](/img/structure/B5751843.png)
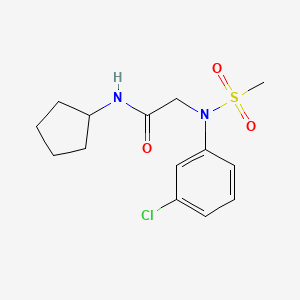
![2-chloro-5-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5751862.png)
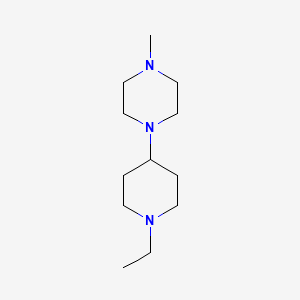
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-ethylbutanamide](/img/structure/B5751866.png)
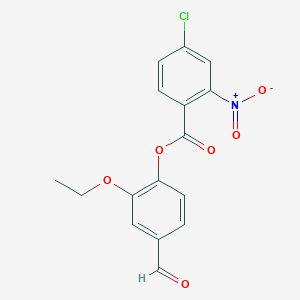
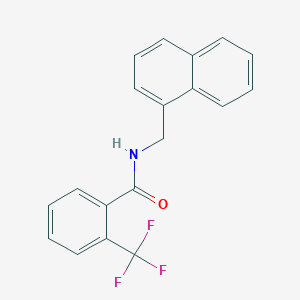

![2-chloro-N-[2-(ethylthio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5751885.png)
![N,N-dimethyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5751896.png)
![1-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}indoline](/img/structure/B5751905.png)